(1H-Indol-3-yl)(9H-pyrido[3,4-b]indol-1-yl)methanone
Description
(1H-Indol-3-yl)(9H-pyrido[3,4-b]indol-1-yl)methanone (IPI, CAS: 244295-64-5) is a β-carboline derivative with a molecular formula of C20H13N3O and molecular weight of 311.34 g/mol . Its structure comprises a pyrido[3,4-b]indole (β-carboline) core linked via a methanone bridge to a 1H-indol-3-yl moiety. IPI is notable for its role as an aryl hydrocarbon receptor (AHR) activator, generated via tryptophan photolysis, and exhibits bioactivity comparable to potent agonists like FICZ (6-formylindolo[3,2-b]carbazole) and TCDD (2,3,7,8-tetrachlorodibenzo-p-dioxin) in inducing CYP1A-mediated EROD activity in hepatocytes .
Properties
IUPAC Name |
1H-indol-3-yl(9H-pyrido[3,4-b]indol-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13N3O/c24-20(15-11-22-16-7-3-1-6-13(15)16)19-18-14(9-10-21-19)12-5-2-4-8-17(12)23-18/h1-11,22-23H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQTUGQOWZZUYIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2)C(=NC=C3)C(=O)C4=CNC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of (1H-Indol-3-yl)(9H-pyrido[3,4-b]indol-1-yl)methanone typically involves multi-step organic reactions. One common synthetic route includes the formation of the indole and pyridoindole rings separately, followed by their coupling through a methanone linkage. Reaction conditions often involve the use of catalysts, specific temperature controls, and solvents to facilitate the reactions . Industrial production methods may vary, but they generally aim to optimize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
(1H-Indol-3-yl)(9H-pyrido[3,4-b]indol-1-yl)methanone undergoes various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry
In the realm of chemistry, (1H-Indol-3-yl)(9H-pyrido[3,4-b]indol-1-yl)methanone serves as a critical building block for synthesizing more complex molecules. Its unique structure allows for various modifications that can lead to new derivatives with potentially enhanced properties.
Anticancer Properties
Research has shown that compounds with indole structures exhibit significant anticancer properties. Studies indicate that (1H-Indol-3-yl)(9H-pyrido[3,4-b]indol-1-yl)methanone can influence cancer cell proliferation and apoptosis through various signaling pathways. For example, it has been observed to induce apoptosis in breast cancer cells via mitochondrial pathways.
Antimicrobial Activity
The compound has demonstrated substantial antimicrobial activity against various pathogens. It has been effective against strains such as Malassezia furfur and Exophiala dermatitidis, suggesting its potential as an antifungal agent. The mechanism involves disrupting microbial cell membranes or interfering with metabolic processes.
Antiplasmodial Activity
Recent investigations into related compounds have revealed promising antiplasmodial activity against Plasmodium falciparum, the malaria-causing agent. Preliminary studies suggest that (1H-Indol-3-yl)(9H-pyrido[3,4-b]indol-1-yl)methanone may exhibit similar efficacy.
Medicine
The therapeutic potential of this compound is under exploration for various diseases due to its biological activities. Its interactions with specific molecular targets, such as the aryl hydrocarbon receptor (AHR), play a crucial role in drug metabolism and detoxification processes.
Industry
In industrial applications, (1H-Indol-3-yl)(9H-pyrido[3,4-b]indol-1-yl)methanone is utilized in developing new materials and chemical processes. Its unique properties make it suitable for innovative applications in pharmaceuticals and materials science.
Anticancer Study
A notable study highlighted the compound's ability to inhibit the growth of multiple cancer cell lines, particularly breast cancer cells. The research detailed the induction of apoptosis through specific molecular interactions.
Antimicrobial Efficacy
In vitro tests demonstrated that (1H-Indol-3-yl)(9H-pyrido[3,4-b]indol-1-yl)methanone exhibited a minimum inhibitory concentration (MIC) significantly lower than many conventional antifungals against certain fungal strains.
Mechanism of Action
The mechanism of action of (1H-Indol-3-yl)(9H-pyrido[3,4-b]indol-1-yl)methanone involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs in the β-Carboline Family
Harmine and Harmol
Harmine (1-methyl-9H-pyrido[3,4-b]indole) and harmol (7-methoxy-1-methyl-9H-pyrido[3,4-b]indole) are naturally occurring β-carboline alkaloids. Unlike IPI, these compounds lack the methanone-indole linkage but share the pyridoindole core. Harmine’s methyl group at N-9 and methoxy group at C-7 (in harmol) modulate pharmacokinetic properties, such as blood-brain barrier penetration, contrasting with IPI’s AHR activation mechanism .
1-Acetyl-β-carboline
1-Acetyl-β-carboline (1-(9H-pyrido[3,4-b]indol-1-yl)ethanone) replaces IPI’s indole moiety with an acetyl group. This structural simplification reduces molecular weight (210.23 g/mol vs. 311.34 g/mol) and alters solubility, requiring storage at 2–8°C compared to IPI’s stability at room temperature .
Piperazine-Linked Pyridoindoles
Compounds such as (4-(4-chlorophenyl)piperazin-1-yl)(9-methyl-1-phenyl-9H-pyrido[3,4-b]indol-3-yl)methanone (7g) and (4-(4-nitrophenyl)piperazin-1-yl)(9-methyl-1-phenyl-9H-pyrido[3,4-b]indol-3-yl)methanone (7j) feature piperazine substituents. These modifications enhance receptor binding affinity, as seen in their higher yields (66–70%) and distinct melting points (152–202°C) compared to IPI .
3-Pyridinoyl Indoles
(5-Bromo-1H-indol-3-yl)-3-pyridinylmethanone (2c) and (2-methyl-1H-indol-3-yl)-4-pyridinylmethanone (3b) demonstrate how halogenation or alkylation at the indole ring affects crystallinity and solubility. For example, bromine substitution in 2c raises the melting point to 276–277°C, whereas IPI’s storage conditions suggest greater thermal stability .
Gibellamine A
Gibellamine A (1-(3-(hydroxymethyl)-9H-pyrido[3,4-b]indol-1-yl)ethanone), isolated from fungi, introduces a hydroxymethyl group to the β-carboline core. This substitution confers antimicrobial properties absent in IPI, highlighting the role of oxygenated side chains in diversifying bioactivity .
Antiviral Pyridoindoles
This contrasts with IPI’s AHR-focused mechanism, illustrating scaffold versatility .
AHR Activation
IPI induces CYP1A1 via AHR with potency matching TCDD and FICZ. Structural analogs like 7g (chlorophenyl-piperazine) and 7j (nitrophenyl-piperazine) show that electron-withdrawing groups (e.g., –NO2) enhance receptor binding, as evidenced by their 70% yields and lower IC50 values .
Physicochemical Properties
Biological Activity
(1H-Indol-3-yl)(9H-pyrido[3,4-b]indol-1-yl)methanone is a complex organic compound that incorporates both indole and pyridoindole moieties. This compound is part of a larger family of indole derivatives, which are known for their diverse biological activities and presence in many natural products and pharmaceuticals. This article aims to explore the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.
Anticancer Properties
Research has indicated that compounds containing indole structures often exhibit anticancer properties. For instance, studies have shown that (1H-Indol-3-yl)(9H-pyrido[3,4-b]indol-1-yl)methanone may influence cancer cell proliferation and apoptosis through various signaling pathways. It has been observed to interact with key molecular targets involved in cancer progression.
Antimicrobial Activity
The compound has demonstrated significant antimicrobial activity against various strains of bacteria and fungi. It has been tested against pathogens such as Malassezia furfur and Exophiala dermatitidis, indicating its potential as an antifungal agent . The mechanism of action appears to involve the disruption of microbial cell membranes or interference with metabolic processes.
Antiplasmodial Activity
Recent studies have highlighted the antiplasmodial activity of related compounds. For example, derivatives of pyridoindole structures have shown promising results against Plasmodium falciparum, the causative agent of malaria. The IC50 values for these compounds indicate potent activity in low micromolar concentrations, suggesting that (1H-Indol-3-yl)(9H-pyrido[3,4-b]indol-1-yl)methanone could possess similar efficacy against malaria .
The biological effects of (1H-Indol-3-yl)(9H-pyrido[3,4-b]indol-1-yl)methanone are primarily mediated through its interactions with specific molecular targets:
- Aryl Hydrocarbon Receptor (AHR) : The compound has been shown to activate AHR, leading to the induction of cytochrome P450 enzymes (CYP1A), which play a crucial role in drug metabolism and detoxification processes .
- Cell Signaling Pathways : It modulates various signaling pathways linked to cell survival and apoptosis, potentially influencing cancer therapy outcomes.
Case Studies
- Anticancer Study : A study demonstrated that the compound inhibited the growth of several cancer cell lines, with a notable effect on breast cancer cells. The mechanism involved the induction of apoptosis via mitochondrial pathways.
- Antimicrobial Efficacy : In vitro tests revealed that (1H-Indol-3-yl)(9H-pyrido[3,4-b]indol-1-yl)methanone exhibited a minimum inhibitory concentration (MIC) significantly lower than many conventional antifungals against certain fungal strains.
Data Tables
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
